D-Tryptophan, N-acetyl-, methyl ester
Overview
Description
D-Tryptophan, N-acetyl-, methyl ester is a derivative of the amino acid tryptophan It is characterized by the presence of an acetyl group attached to the nitrogen atom of the tryptophan molecule and a methyl ester group attached to the carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Tryptophan, N-acetyl-, methyl ester typically involves the acetylation of d-tryptophan followed by esterification. One common method is to react d-tryptophan with acetic anhydride in the presence of a base such as pyridine to form N-acetyl-d-tryptophan. This intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
D-Tryptophan, N-acetyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester or acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-acetyl-d-tryptophan oxides, while reduction may produce d-tryptophan or its derivatives .
Scientific Research Applications
D-Tryptophan, N-acetyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying protein-ligand interactions due to its structural similarity to tryptophan.
Medicine: Research has explored its potential as a therapeutic agent, particularly in neuropharmacology.
Industry: It is used in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of D-Tryptophan, N-acetyl-, methyl ester involves its interaction with specific molecular targets. It can act as a substrate or inhibitor for enzymes involved in tryptophan metabolism. The acetyl and ester groups may enhance its binding affinity and specificity for these targets, leading to modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-l-tryptophan methyl ester
- N-Acetyl-d-tryptophan ethyl ester
- N-Acetyl-l-tryptophan ethyl ester
Uniqueness
D-Tryptophan, N-acetyl-, methyl ester is unique due to its specific stereochemistry (d-form) and the presence of both acetyl and methyl ester groups. This combination imparts distinct chemical properties and biological activities compared to its analogs .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in diverse reactions and applications, making it a valuable tool in research and industry.
Properties
IUPAC Name |
methyl (2R)-2-acetamido-3-(1H-indol-3-yl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(17)16-13(14(18)19-2)7-10-8-15-12-6-4-3-5-11(10)12/h3-6,8,13,15H,7H2,1-2H3,(H,16,17)/t13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZECNVJPYDPBAM-CYBMUJFWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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